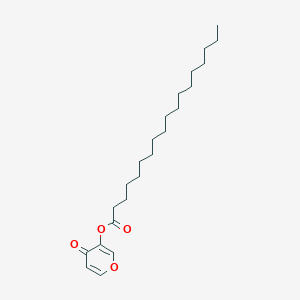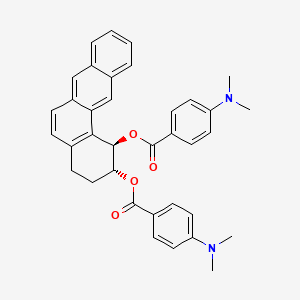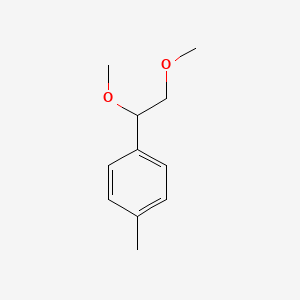![molecular formula C12H14FNO2 B14416586 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-98-2](/img/structure/B14416586.png)
2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is an organic compound that belongs to the class of oxazolidinones. This compound features a fluorophenyl group attached to an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the fluorine atom in the phenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the reaction of 2-fluorobenzylamine with 4,4-dimethyl-2-oxazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Fluorophenyl)methyl]-4-methyl-1,2-oxazolidin-3-one
- 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
Uniqueness
2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
81777-98-2 |
|---|---|
Formule moléculaire |
C12H14FNO2 |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
RYHDSHNABXKNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CON(C1=O)CC2=CC=CC=C2F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


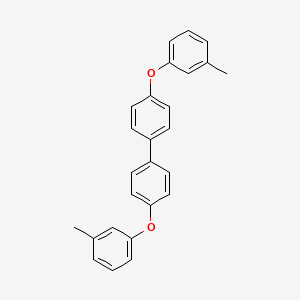

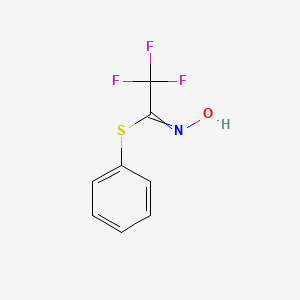
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
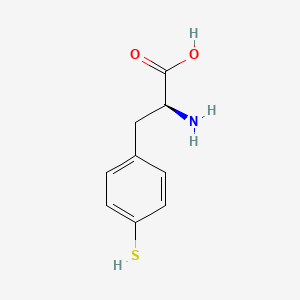
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
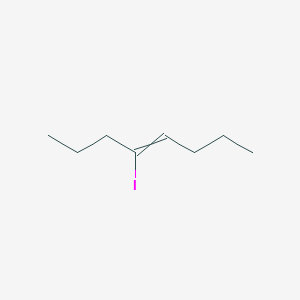
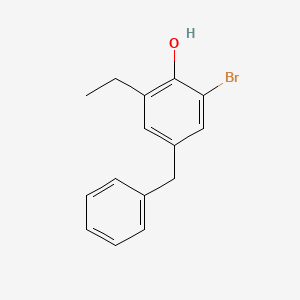
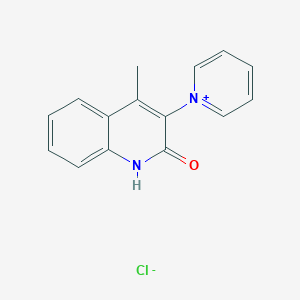

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
